![molecular formula C22H25NO8 B14696622 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid CAS No. 23026-53-1](/img/structure/B14696622.png)
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid is a complex organic compound that features a pyrrolidine ring, a benzoate ester, and an oxalic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Benzoate Ester: The benzoate ester can be introduced through esterification reactions. This involves reacting the pyrrolidine derivative with benzoic acid or its derivatives under acidic or basic conditions.
Incorporation of the Oxalic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate undergoes various chemical reactions, including:
Reduction: Reduction reactions can target the benzoate ester or the oxalic acid moiety, resulting in the formation of corresponding alcohols or reduced acids.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyphenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Pyrrolidin-2-ones and other oxidized derivatives.
Reduction: Alcohols and reduced acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidin-2-ones and pyrrolidine-2,5-diones share structural similarities with 2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate.
Benzoate Esters: Isopropyl benzoate and other benzoate esters have similar ester functional groups.
Oxalic Acid Derivatives: Compounds containing oxalic acid moieties, such as oxalates, are structurally related.
Uniqueness
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate is unique due to its combination of a pyrrolidine ring, a benzoate ester, and an oxalic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
CAS番号 |
23026-53-1 |
|---|---|
分子式 |
C22H25NO8 |
分子量 |
431.4 g/mol |
IUPAC名 |
2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethyl benzoate;oxalic acid |
InChI |
InChI=1S/C20H23NO4.C2H2O4/c1-23-18-9-5-6-10-19(18)25-17-11-12-21(15-17)13-14-24-20(22)16-7-3-2-4-8-16;3-1(4)2(5)6/h2-10,17H,11-15H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
YLLUHPMDLOTZAV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1OC2CCN(C2)CCOC(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


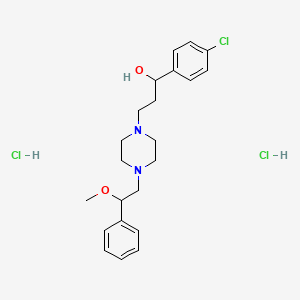

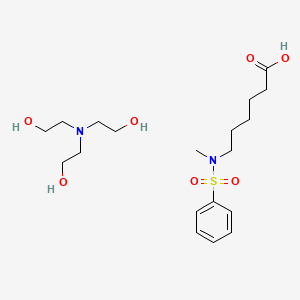
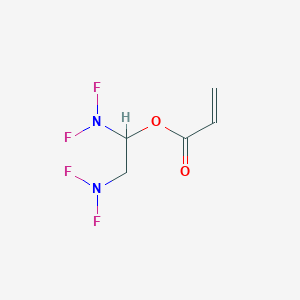
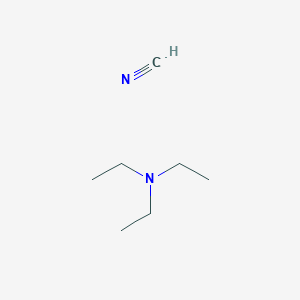
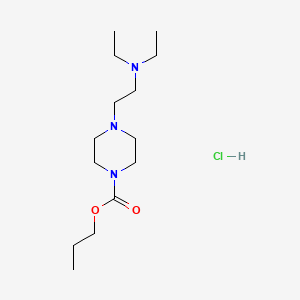


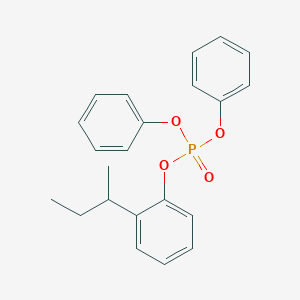

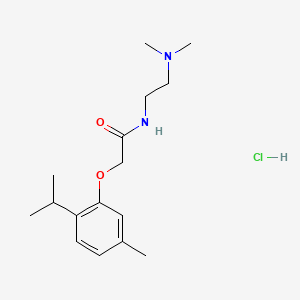
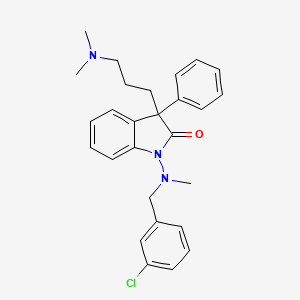
![3-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-4-methoxybenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14696614.png)

